Product packaging for Nonadecanal(Cat. No.:CAS No. 17352-32-8)

Nonadecanal

Cat. No.: B095530
CAS No.: 17352-32-8
M. Wt: 282.5 g/mol
InChI Key: SXIYYZWCMUFWBW-UHFFFAOYSA-N
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Description

Current Understanding and Research Landscape of Long-Chain Aldehydes

Long-chain aldehydes are organic compounds that serve as crucial intermediates in the metabolic pathways of both prokaryotic and eukaryotic organisms. nih.gov They are characterized by a terminal carbonyl group and a long hydrocarbon chain. In mammalian cells, these aldehydes are present in low concentrations and are involved in the conversion between fatty acids and fatty alcohols. nih.gov The generation of long-chain fatty aldehydes can occur through various enzymatic reactions on membrane lipids. nih.gov

Recent research has highlighted the diverse applications of aldehydes and their derivatives in industries such as pharmaceuticals, materials science, and food. sciepublish.com There is a growing interest in the microbial synthesis of these compounds, with significant progress being made in achieving gram-scale production for some aldehydes. sciepublish.com Furthermore, advancements in catalysis, such as the development of novel metal-free catalysts, are paving the way for more efficient and environmentally friendly production of aldehydes, which is particularly relevant for the synthesis of long-chain aldehydes used as pheromones in sustainable agriculture. hun-ren.hu

Historical Context and Evolution of Research on Nonadecanal

Historically, research on long-chain aldehydes was often part of broader studies into complex lipid mixtures and natural product chemistry. The identification and characterization of individual aldehydes like this compound were challenging due to their relatively low abundance and the technical limitations of analytical methods. However, with the advent of sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS), researchers have been able to isolate and identify this compound in a variety of natural sources. mdpi.comcabidigitallibrary.org

Early investigations noted the presence of this compound in the essential oils of certain plants and as a component of insect chemical communication systems. pherobase.comthegoodscentscompany.com More recent studies have expanded on this, exploring its role as a semiochemical in insect behavior and its potential as a biomarker in different biological systems. pherobase.comnih.gov The synthesis of this compound has also evolved, with modern methods offering more efficient and selective routes to this compound, facilitating further research into its properties and applications. nih.gov

Rationale and Significance of Comprehensive this compound Studies

The study of this compound is significant for several reasons. In the field of chemical ecology, understanding the role of this compound as a semiochemical can lead to the development of novel and environmentally benign pest management strategies. hun-ren.hupherobase.com In botany, its presence in plant volatiles and waxes provides insights into plant defense mechanisms and plant-insect interactions. amelica.orgfigshare.com

From a chemical standpoint, the development of efficient synthetic routes to this compound is crucial for producing sufficient quantities for research and potential commercial applications. nih.govchemsrc.com Furthermore, detailed analytical studies of this compound in various biological matrices are essential for understanding its metabolic pathways and physiological functions. researchgate.netresearchgate.net The growing body of research on this compound underscores its importance as a multifaceted molecule with relevance in both fundamental and applied science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O B095530 Nonadecanal CAS No. 17352-32-8

Properties

IUPAC Name

nonadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYYZWCMUFWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938401
Record name Nonadecanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-32-8
Record name Nonadecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17352-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017352328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biogenic Pathways of Nonadecanal in Natural Systems

Endogenous Biosynthesis and Metabolic Intermediates

The formation of Nonadecanal within organisms is primarily associated with the breakdown of larger lipid-related molecules. Enzymatic pathways play a crucial role in its synthesis from specific precursors.

The biosynthesis of this compound is closely linked to the catabolism of phytol (B49457), a branched-chain alcohol that is a constituent of chlorophyll (B73375). In plants, during chlorophyll degradation, large amounts of phytol are released. While the complete pathway of phytol catabolism in plants is still under investigation, it is hypothesized to involve oxidation steps that generate long-chain aldehydes.

One of the key intermediates in this process is phytenal . The conversion of phytol to phytenal is a critical step, and while it can occur via photo-oxidation, enzymatic processes are also involved. Although not definitively detailed for this compound specifically, the degradation of phytol in humans proceeds through intermediates like phytenal and the C19 isoprenoid aldehyde, pristanal . This suggests that similar enzymatic machinery in other organisms could be responsible for cleaving phytol or its derivatives into various aldehydes, including this compound. Non-ribosomal peptide synthetases (NRPSs) represent another enzymatic route capable of producing dipeptide aldehydes, showcasing the capability of biological systems to generate aldehyde-containing natural products from amino acid precursors. researchgate.net

This compound's primary role in metabolism is as an intermediate in the degradation of complex lipids. The most significant of these pathways is the catabolism of phytol. Phytol is released from chlorophyll during senescence or stress conditions in plants. nih.govnih.gov This free phytol can be toxic to the cell if it accumulates, so it is either recycled for the synthesis of other molecules like tocopherols (B72186) (Vitamin E) or broken down. researchgate.net

The degradation pathway involves the oxidation of phytol to phytenal, and subsequently to phytanoyl-CoA. nih.govmdpi.com This molecule is then further processed through α-oxidation and β-oxidation. The breakdown of these large lipid-derived molecules results in the formation of smaller aldehydes and other compounds. mdpi.com For instance, the cleavage of 2-hydroxyphytanoyl-CoA produces pristanal. mdpi.com this compound is considered one of the straight-chain aldehydes that can be formed during these complex lipid degradation processes. The efficient removal and processing of these aldehydes are vital to prevent cellular toxicity due to their reactive aldehyde groups. nih.gov

Distribution and Detection in Biological Matrices

This compound has been identified as a volatile or semi-volatile compound in a variety of plant species, contributing to their chemical profiles and ecological interactions.

The detection of this compound in plants is often associated with the analysis of essential oils and other volatile extracts.

Analyses of the essential oils from various species within the genera Ocotea, Campomanesia, and Thymus have identified a wide range of volatile compounds, predominantly terpenes and phenylpropanoids. However, based on available chemical composition studies, this compound has not been reported as a major or minor constituent in the essential oils of the studied species from these specific genera. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comyoutube.comyoutube.com

In the case of the Gypsophila genus, studies on the essential oil composition of species like Gypsophila laricina, G. bicolor, and G. eriocalyx have been conducted. The identified compounds are mainly fatty acids, alkanes, and terpenes. researchgate.netnih.govnih.gov While the C20 aldehyde, eicosanal, was detected in G. eriocalyx, this compound (a C19 aldehyde) was not identified in the reported compositions of these Gypsophila species. researchgate.nettrdizin.gov.tr

Table 1: Reported Major Chemical Constituents of Essential Oils from Selected Genera

Genus Predominant Compound Classes Example Compounds This compound Detected
Ocotea Sesquiterpenes, Monoterpenes, Phenylpropanoids β-caryophyllene, Germacrene D, Spathulenol, Cinnamaldehyde No
Gypsophila Fatty Acid Derivatives, Alkanes, Terpenes Hexadecanoic acid, Hentriacontane, Germacrene-D No
Campomanesia Sesquiterpenes, Monoterpenes (E)-caryophyllene, Limonene, α-humulene No
Thymus Monoterpenes, Phenols Thymol, Carvacrol, p-cymene, γ-terpinene No

Orchid flowers produce a wide array of volatile organic compounds (VOCs) to attract pollinators. These scents are complex mixtures, typically dominated by terpenes, benzenoids, and fatty acid derivatives. nih.govstaugorchidsociety.org The nectar itself is primarily a sugar solution, but it can also contain amino acids and other secondary metabolites.

While long-chain aldehydes are known to be part of the floral scent profile of some orchids, specific searches for this compound in orchid nectar or volatiles have not yielded positive results in the reviewed literature. mdpi.comresearchgate.net The ecological role of orchid volatiles is critical for ensuring reproductive success, often by attracting specific pollinators like bees, moths, or flies. nih.govstaugorchidsociety.org For example, some orchids mimic the sex pheromones of female insects to attract males, a strategy in which hydrocarbons and their derivatives play a key role. nih.gov Although aldehydes are components of these complex scent bouquets, the presence and specific ecological function of this compound in orchid pollination remain undocumented.

Table 2: Common Compound Classes in Orchid Floral Volatiles

Compound Class Examples Role in Pollination
Monoterpenoids Linalool, Limonene, Geraniol, 1,8-cineole Attracting bees and moths
Sesquiterpenoids β-caryophyllene, (E)-β-farnesene Attracting various insects
Benzenoids / Phenylpropanoids Methyl salicylate, Benzyl acetate, Eugenol Attracting bees and flies
Fatty Acid Derivatives Methyl jasmonate, various aldehydes and ketones Component of complex scent profiles

Identification in Marine Organisms

Marine environments are a vast source of chemical diversity, with marine organisms producing a wide array of secondary metabolites for functions such as defense and communication. thegoodscentscompany.comnih.gov These metabolites include various classes of compounds, and some marine algae are known to produce aldehydes like n-hexanal, 3Z-nonenal, and 2E-nonenal, which contribute to their characteristic flavor. nih.gov Marine macroalgae, in particular, produce compounds such as polysaccharides, polyphenols, and terpenes that have shown antimicrobial and other bioactive properties. nist.gov

However, despite the rich chemical diversity of marine life, the specific identification of this compound in marine organisms is not extensively documented in scientific literature. While marine invertebrates and algae are known to produce a plethora of bioactive compounds, current research has not highlighted this compound as a common or significant metabolite from these sources. nih.gov

Role in Insect Chemical Communication and Semio-Chemical Production

Chemical communication is a vital aspect of insect life, governing behaviors such as mating, aggregation, and defense. This communication is mediated by semiochemicals, which are signaling chemicals that carry information between organisms. This compound has been identified as a semiochemical for a number of insect species, playing a role in their chemical signaling systems.

Semiochemicals are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). This compound functions as a pheromone in various contexts. For example, it acts as an attractant, drawing individuals together, or can be part of a more complex chemical signature. The Pherobase, a database of pheromones and semiochemicals, lists this compound as a chemical signal used by species in different orders of insects, as well as by at least one vertebrate species.

The use of semiochemicals like this compound is a key area of research for developing environmentally benign pest management strategies.

Table 2: Examples of Organisms Utilizing this compound as a Semiochemical

ClassOrderFamilySpeciesCommon NameSemiochemical FunctionReference
ArachnidaAraneaeAraneidaeArgiope bruennichiWasp spiderPheromone
ReptiliaSquamataLacertidaeGallotia simonyiEl Hierro giant lizardPheromone

Synthetic Methodologies and Chemical Transformations of Nonadecanal

Established Synthetic Routes to Nonadecanal and Analogs

Established methods for synthesizing this compound often involve the transformation of readily available precursors through reliable and well-understood reaction pathways. These routes are crucial for obtaining this compound for further use in multi-step syntheses.

A common and effective method for the synthesis of aldehydes, including this compound, is through the oxidative cleavage of epoxides. This process typically involves the conversion of a C20 precursor, such as 1,2-epoxyeicosane, into the C19 aldehyde, this compound. chemsrc.com

One facile route involves the periodic acid cleavage of the epoxide of 1-eicosene (B165122) to yield this compound. nih.gov This method has been successfully applied in the synthesis of (Z)-tetracos-5-enoic acid. nih.gov The initial step is the epoxidation of 1-eicosene, followed by cleavage of the resulting epoxide with periodic acid. nih.gov

The oxidative cleavage of epoxides can be achieved using various reagents. thieme-connect.com While periodic acid is effective, other systems like sodium paraperiodate in water at room temperature have also been developed for the direct conversion of epoxides to aldehydes. tandfonline.comresearchgate.net This method is noted for its mild conditions, short reaction times, and good to excellent yields for both aliphatic and aromatic epoxides. tandfonline.com The reaction is often catalyzed by a few drops of concentrated sulfuric acid. tandfonline.com

The mechanism of oxidative cleavage of epoxides often proceeds through the initial hydrolysis of the epoxy group to a vic-diol, which is then oxidized to generate the aldehyde products. rsc.org In some cases, this process can be highly selective, yielding the desired aldehyde without significant over-oxidation to the corresponding carboxylic acid. rsc.org

Table 1: Oxidative Cleavage of Epoxides to Aldehydes

Precursor Reagent/Catalyst Product Reference
1-Eicosene epoxide Periodic acid This compound nih.gov
1,2-Epoxyeicosane Not specified This compound chemsrc.com
Styrene epoxide Sodium paraperiodate / H₂SO₄ (cat.) Benzaldehyde tandfonline.com
Methyl 9,10-epoxystearate H₂WO₄ / H₂O₂ Azelaic aldehyde and pelargonic aldehyde rsc.org

This compound serves as a crucial building block in the synthesis of more complex molecules due to the reactivity of its aldehyde functional group. The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor in retrosynthetic analysis. chemistry.coachslideshare.net

A key application of this compound is in the synthesis of very-long-chain unsaturated fatty acids and alkenes. For instance, it can be condensed with a suitable phosphonium (B103445) salt, such as 4-carboxybutyltriphenylphosphonium bromide, in a Wittig reaction to produce (Z)-tetracos-5-enoic acid. nih.gov This demonstrates its role as a reactive aldehyde precursor, enabling the extension of the carbon chain and the introduction of a double bond at a specific position. nih.gov

The aldehyde functionality allows for nucleophilic addition reactions, which are fundamental in constructing larger molecular frameworks. The electrophilic carbon of the carbonyl group is a target for various nucleophiles, including organometallic reagents and ylides. libretexts.org Protecting groups may be employed for other functional groups within the molecule to ensure the selective reaction of the aldehyde. chemistry.coach

Advanced Synthetic Strategies for Very-Long-Chain Aldehydes and Derivatives

The synthesis of very-long-chain aldehydes like this compound and their derivatives often requires specialized strategies to achieve high purity and stereoselectivity.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgwikipedia.org This reaction is particularly valuable for creating a carbon-carbon double bond at a specific location with defined stereochemistry. libretexts.org

In the context of this compound, it can be reacted with a variety of triphenylphosphonium ylides (Wittig reagents) to generate a range of very-long-chain alkenes. nih.gov For example, the reaction of this compound with dodecyltriphenylphosphonium (B1215703) bromide can be used to synthesize (12Z)-hentriacosene. nih.govslu.se

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unequivocally determined by the structures of the aldehyde and the ylide. libretexts.org The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-alkene, can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org Non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org

Table 2: Synthesis of a Very-Long-Chain Alkene using this compound in a Wittig Reaction

Aldehyde Wittig Reagent Product Reference
This compound Dodecyltriphenylphosphonium bromide (12Z)-Hentriacosene nih.govslu.se

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

In recent years, chemoenzymatic and biocatalytic methods have emerged as attractive alternatives to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions. rsc.orgunimi.it These approaches utilize enzymes or whole microorganisms as catalysts.

While specific examples of the direct chemoenzymatic synthesis of this compound are not extensively detailed in the provided search results, the synthesis of other aldehydes through these methods provides a proof of concept. rsc.org Chemoenzymatic cascades can combine chemical and enzymatic steps in a one-pot reaction sequence to produce valuable aldehydes. rsc.org For instance, fragrance aldehydes have been synthesized from renewable phenylpropenes using a combination of palladium-catalyzed isomerization and subsequent enzyme-mediated alkene cleavage. rsc.org

Carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids to their corresponding aldehydes. mdpi.com This enzymatic step can be combined with a subsequent chemical reaction, such as a Wittig reaction, in a chemoenzymatic chain elongation approach to produce α,β-unsaturated esters from fatty acids. beilstein-journals.org This highlights the potential for developing a biocatalytic route to this compound from the corresponding C19 carboxylic acid, nonadecanoic acid.

The microbial synthesis of aldehydes is a growing field, with engineered microorganisms being developed to produce a range of aldehydes from simple starting materials. sciepublish.com While the focus has often been on short- and medium-chain aldehydes, the principles could be extended to the production of very-long-chain aldehydes like this compound. sciepublish.com

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating this compound from complex mixtures, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.comshimadzu.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a capillary column. scioninstruments.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. scioninstruments.comshimadzu.com

The identification of this compound is typically achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries such as the NIST Mass Spectrometry Data Center. nist.govnih.gov The retention index (RI), a measure of a compound's retention time relative to a series of n-alkanes, is also a crucial parameter for confirmation. nist.govcabidigitallibrary.org For this compound, Kovats retention indices have been reported on both non-polar and polar columns. nist.govnih.gov

Quantitative analysis of this compound using GC-MS can be performed by integrating the peak area of a specific ion in the mass spectrum. researchgate.net The use of an internal standard, a compound with similar chemical properties added to the sample in a known concentration, is often employed to improve the accuracy and precision of quantification by correcting for variations in sample injection and instrument response. researchgate.netresearchgate.net For instance, in the analysis of fine particle emissions, deuterated n-alkanes like n-C24D50 have been used as internal standards. ca.gov

Several studies have successfully identified and quantified this compound in various matrices using GC-MS. For example, it has been detected in the essential oils of plants like Gypsophila species, Artemisia amygdalina, and Ficus carica. cabidigitallibrary.orgresearchgate.netacgpubs.org It has also been identified in emissions from burning church candles and hot asphalt (B605645) roofing tar. ca.govacs.org

Methodological Considerations for Low Volatility and Matrix Interference in Analytical Protocols

The analysis of this compound presents challenges due to its relatively low volatility and the potential for interference from the sample matrix. nih.gov Being a long-chain aldehyde with a boiling point of 330 °C, this compound requires specific GC conditions to ensure its efficient elution from the column. guidechem.com This often involves using a temperature-programmed oven to gradually increase the column temperature, allowing for the separation of compounds with a wide range of boiling points. cabidigitallibrary.org

Matrix interference occurs when other components in the sample co-elute with this compound or affect its ionization in the mass spectrometer, leading to inaccurate quantification. nih.govrsc.org Sample preparation techniques are crucial to minimize these effects. Solid-phase extraction (SPE) is a common method used to clean up complex samples and isolate the analytes of interest. In the analysis of aldehydes in plant tissues, SPE purification was found to be essential for detecting phytenal, a related long-chain aldehyde, by GC-MS. nih.gov

The choice of the analytical column is also critical. Columns with different stationary phases, such as the non-polar DB-5 or the more polar HP-1701, can be used to achieve optimal separation from interfering compounds. nist.govacs.org

Spectroscopic Characterization Techniques for Structural Elucidation

While GC-MS is excellent for identification and quantification, other spectroscopic techniques are vital for the definitive structural elucidation of compounds, particularly when dealing with novel substances or complex isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. researchgate.net Although less commonly reported for a well-established compound like this compound, 1H and 13C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the long aliphatic chain and the terminal aldehyde group. researchgate.net Two-dimensional (2D) NMR techniques can further establish the connectivity between atoms. acgpubs.org

Infrared (IR) spectroscopy can identify the functional groups present in a molecule. For this compound, a characteristic absorption band for the carbonyl group (C=O) of the aldehyde would be observed.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acgpubs.org This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas.

Advanced Quantitative Analytical Methods

To overcome the challenges associated with analyzing this compound, various advanced methods have been developed.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to improve the analytical properties of a compound for GC analysis. youtube.com For aldehydes like this compound, derivatization can increase volatility, improve thermal stability, and enhance detectability. nih.govyoutube.com

A common derivatization strategy for aldehydes is the formation of oximes. nih.gov This involves reacting the aldehyde with a reagent like methoxylamine to form a more stable and volatile methyloxime derivative. nih.gov This method has been successfully used for the quantification of long-chain aldehydes in plant tissues, where it protected the reactive aldehyde group and improved recovery. nih.gov

Another approach is the conversion of aldehydes to their corresponding acetals or the reduction to alcohols, which may have better chromatographic properties. In some analytical protocols for organic emissions, diazomethane (B1218177) is used to convert organic acids to their methyl esters, a process that could potentially also react with aldehydes. ca.govacs.org

Computational Chemistry and Chemoinformatics

Computational chemistry and chemoinformatics are increasingly used to predict the properties of molecules and to analyze large datasets of chemical information. scirp.orge-bookshelf.denih.gov

For this compound, computational methods can be used to predict its physicochemical properties, such as its boiling point, logP (a measure of lipophilicity), and retention index. nih.gov These predicted values can be compared with experimental data to aid in identification.

Chemoinformatics databases, such as PubChem and the NIST WebBook, are invaluable resources that compile experimental and computed data for a vast number of chemical compounds, including this compound. nist.govnih.gov These databases provide information on chemical structures, properties, and analytical data, facilitating research and analysis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Aldehyde Attributes

Quantitative Structure-Property Relationship (QSPR) represents a computational methodology employed to establish a mathematical connection between the structural features of a molecule and its physicochemical properties. kashanu.ac.irnih.gov This approach is particularly valuable for predicting the properties of compounds like this compound, where experimental data may be limited or resource-intensive to acquire. nih.gov The core principle of QSPR is that the molecular structure, encoded in numerical descriptors, contains the necessary information to determine its macroscopic properties. youtube.com

For aliphatic aldehydes, including long-chain variants like this compound, QSPR models have been successfully developed to predict various attributes. These models are built by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's topology, geometry, or electronic makeup—with experimentally measured properties using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). kashanu.ac.iroup.com

Research in this area has focused on predicting thermodynamic and chromatographic properties. For instance, a QSPR study on 24 aliphatic aldehydes established a relationship between topological indices and properties such as thermal energy (Eth), heat capacity (Cv), and entropy (S). kashanu.ac.ir The models demonstrated that a combination of descriptors like the Randić index (¹χ), Balaban index (J), and Wiener index (W) could successfully predict these properties. kashanu.ac.ir The Randić index, for example, was shown to be a key predictor for the thermal energy of these aldehydes. kashanu.ac.ir

Another significant application is the prediction of chromatographic behavior, such as Kovats retention indices (RI). Predicting RI is crucial for identifying compounds in complex mixtures using gas chromatography. QSPR models for aliphatic aldehydes and ketones have been developed to predict their retention indices on various stationary phases and at different temperatures. oup.com These models often use a combination of steric and electronic descriptors, such as the path one connectivity index and fractional atomic charge weighted by partial positive surface area, which are then used as inputs for MLR or more complex ANN models to capture non-linear relationships. oup.com

The development of a robust QSPR model involves several key stages: selection of a dataset of molecules with known properties, generation of relevant molecular descriptors, selection of the most pertinent descriptors using statistical techniques, and finally, building and validating the regression or neural network model. nih.gov The predictive power of these models allows for the estimation of properties for new or unmeasured aldehydes based solely on their chemical structure. nih.govnih.gov

Table 1: QSPR Modeling for Aliphatic Aldehydes

Predicted Property Molecular Descriptors Used Modeling Technique Research Focus
Heat Capacity (Cv) Randić (¹χ), Balaban (J), Wiener (W) Multiple Linear Regression (MLR) Prediction of thermodynamic properties. kashanu.ac.ir
Entropy (S) Randić (¹χ), Balaban (J) Multiple Linear Regression (MLR) Prediction of thermodynamic properties. kashanu.ac.ir
Thermal Energy (Eth) Randić (¹χ) Multiple Linear Regression (MLR) Prediction of thermodynamic properties. kashanu.ac.ir

Molecular Dynamics and Docking Simulations for Investigating Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how a small molecule, such as this compound, interacts with a biological target, typically a protein or receptor, at the atomic level. nih.govunica.it These in silico techniques provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, guiding the discovery of potential biological activities. mpg.derevista-agroproductividad.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. journalagent.com The process involves sampling a vast number of possible conformations and scoring them, often based on the calculated binding free energy (ΔG). A more negative binding energy value indicates a stronger and more favorable interaction. tjnpr.org This approach has been utilized in studies on the components of essential oils that contain this compound.

In one such study, phytochemicals identified in the essential oil of Ocimum gratissimum, including this compound, were docked against specific enzyme targets to explore their potential inhibitory activity. tjnpr.orgresearchgate.net For example, the compounds were docked against Candidapepsin-1, a key enzyme in Candida albicans. The results showed that this compound exhibited a certain binding affinity for the enzyme, although other compounds in the oil, like drimenin (B1203127) and α-selinene, showed stronger interactions. tjnpr.org Similarly, in a study investigating potential anticancer activity, this compound was docked against PIM-1 kinase, a protein implicated in prostate cancer. researchgate.netej-chem.org

These computational analyses allow researchers to screen large libraries of compounds against biological targets rapidly, prioritizing them for further experimental testing. nih.govnih.gov The insights gained from docking and MD studies on this compound help to form hypotheses about its potential biological roles and mechanisms of action.

Table 2: Molecular Docking Results for this compound and Associated Compounds

Target Enzyme Compound Binding Free Energy (kcal/mol) Source Study
Candidapepsin-1 This compound Not explicitly stated, but weaker than control Duru et al. (2021) tjnpr.org
Candidapepsin-1 Drimenin -6.8 Duru et al. (2021) tjnpr.org
Candidapepsin-1 α-Selinene -6.6 Duru et al. (2021) tjnpr.org
Candidapepsin-1 Fluconazole (Control) -7.4 Duru et al. (2021) tjnpr.org
PIM-1 Kinase This compound -5.7 Duru & Duru (2020) researchgate.net
PIM-1 Kinase α-Selinene -7.8 Duru & Duru (2020) researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
Drimenin
α-Selinene
Fluconazole

Elucidation of Biological Roles and Functions

Participation in Specific Biochemical Pathways (e.g., mycolic acid biosynthesis in Mycobacterium tuberculosis)

Mycolic acids are essential, very-long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier for bacteria such as Mycobacterium tuberculosis (M. tuberculosis). researchgate.netfrontiersin.orgnih.gov This barrier contributes significantly to the bacterium's resistance to antibiotics and its ability to evade the host immune system. frontiersin.orgnih.gov The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems: FAS-I and FAS-II. researchgate.netfrontiersin.org The FAS-I system is responsible for the de novo synthesis of medium-chain fatty acids, which are then elongated by the FAS-II system to produce the long-chain meromycolic acids. researchgate.netnih.govnih.gov These precursors are ultimately condensed to form the final mycolic acid structure. nih.govkegg.jp

The entire pathway relies on the availability of long-chain fatty acids and their activated forms. nih.gov While direct participation of this compound in the mycolic acid biosynthesis pathway of M. tuberculosis has not been explicitly detailed in available research, as a long-chain fatty aldehyde, its structure is related to the types of molecules that serve as precursors in fatty acid elongation pathways. Aldehydes can be oxidized to carboxylic acids, which are central to these biosynthetic routes. However, current literature primarily focuses on the enzymatic steps involving acyl-CoAs and acyl-carrier protein (ACP) thioesters rather than free aldehydes. frontiersin.orgnih.gov Therefore, the specific role, if any, of this compound in this critical mycobacterial pathway remains a subject for future investigation.

Contribution to Phytochemical Bioactivity Profiles (e.g., antimicrobial, antioxidant, anti-inflammatory properties of essential oils)

Antioxidant Activity: Many essential oils that contain this compound or similar long-chain aldehydes are recognized for their antioxidant properties. koreascience.krmdpi.commdpi.comgsconlinepress.com The antioxidant capacity of these oils is often evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.commdpi.complos.org For example, essential oils from various Ocotea species, in which this compound has been detected, exhibit antioxidant effects. scielo.brscielo.br Essential oils from Eugenia patrisii have also shown significant antioxidant activity, which is attributed to their complex mixture of sesquiterpenes and other compounds. mdpi.com Although major components like phenols and certain terpenes are often credited with the primary antioxidant action, the contribution of minor components like this compound cannot be entirely ruled out. mdpi.com

Anti-inflammatory Properties: Anti-inflammatory activity is another key feature of many essential oils. plos.orgscielo.brscielo.brajol.info Research on essential oils from several Ocotea species, which list this compound as a chemical constituent, has pointed to anti-inflammatory effects. scielo.brug.edu.ge Similarly, studies on oils from plants like Zingiber officinale and Anacyclus valentinus have demonstrated significant inhibition of inflammatory markers. plos.orgrjsocmed.com The mechanism often involves the inhibition of enzymes like lipoxygenase or cyclooxygenase (COX). plos.org An in silico study predicted that this compound could act as an inhibitor of the COX-2 enzyme, suggesting a potential direct contribution to anti-inflammatory activity. scispace.com

Table 1: Presence of this compound and Bioactivity in Select Essential Oils


Plant SpeciesPlant PartThis compound (%)Observed Bioactivities of the Essential OilReference
Chromolaena laevigataLeaves22.9Antimicrobial, Anti-inflammatory, Cytotoxic, Antioxidant immutoscientific.com
Ocotea sp. (genotype OPU3)Not specified0.4Antifungal, Anti-inflammatory[3, 38]
Piuma, sp. n.Not specified0.41Biological activity under investigation researchgate.net
Pimpinella anisetum L.Not specified0.25Antioxidant nih.gov

Modulatory Effects on Biological Signaling Pathways (as an area of research)

Structure-Activity Relationships (SAR) and Mechanistic Pathways

Understanding the relationship between a molecule's chemical structure and its biological activity (SAR) is crucial for drug discovery and for elucidating its mechanism of action. ug.edu.gegardp.orgnih.govimmutoscientific.com For this compound, this involves considering both its long aliphatic chain and its reactive aldehyde functional group.

Investigating the Influence of Aldehyde Functionality on Biological Response

The aldehyde group (–CHO) is a key functional group in organic chemistry, consisting of a carbonyl center bonded to hydrogen and a side chain. nih.gov This group is polar and reactive, making it a crucial feature for biological interactions. The relationship between the structure of an aldehyde and its biological effect is a key aspect of SAR analysis, which helps in designing new molecules with enhanced or modified activities. ug.edu.gegardp.orgimmutoscientific.com

The reactivity of the aldehyde can influence its biological response. For example, in a study of various aldehydes, the presence of unsaturation in the carbon chain (specifically α,β-unsaturation) was found to significantly increase herbicidal activity, a property not observed in saturated aldehydes like this compound. This highlights how modifications to the aliphatic chain attached to the aldehyde group can dramatically alter biological outcomes. The long, 19-carbon aliphatic chain of this compound makes it a lipophilic molecule, which could influence its ability to interact with cellular membranes and hydrophobic pockets within proteins.

Unraveling Cellular and Molecular Mechanisms of Action

Table 2: Investigated Molecular Targets for this compound (in silico)


Potential Molecular TargetAssociated Biological ProcessMethod of InvestigationPredicted OutcomeReference
Cyclooxygenase-2 (COX-2)InflammationMolecular DockingPotential inhibition nih.gov
PIM-1 KinaseCancer cell survival and migrationMolecular DockingInteraction studied as part of an essential oil analysis

Analytical Methodologies for Nonadecanal

The detection and quantification of Nonadecanal in various matrices rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comcabidigitallibrary.orgresearchgate.net This technique separates the components of a mixture and provides information about their molecular weight and structure, allowing for their identification.

For the analysis of phytochemicals, including aldehydes, in plant extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and robust method. researchgate.net This technique offers high sensitivity and selectivity, enabling the accurate quantification of target compounds even in complex mixtures. researchgate.net The development of rapid analytical methods is crucial for applications such as monitoring insecticide residues, where timely results are essential. biodiversitylibrary.org

Conclusion

Environmental Dynamics and Degradation of Nonadecanal

Formation as an Environmental Degradation Product

Nonadecanal is not typically manufactured for direct release into the environment; rather, it emerges as a secondary product from the breakdown of larger materials. Key sources include the degradation of common plastics and the incomplete combustion of refuse.

Plastic debris in the environment undergoes slow degradation through processes driven by sunlight (photooxidation) and physical stress. researchgate.net This degradation leads to the fragmentation of large plastic items into microplastics and the chemical alteration of the polymer structure. In the case of polyethylene (B3416737), one of the most common plastics, photo-oxidative aging can break down the long polymer chains and introduce oxygen-containing functional groups.

Research involving the artificial aging of Low-Density Polyethylene (LDPE) in a solar box to simulate environmental weathering has identified this compound as one of the volatile organic compounds (VOCs) released during the degradation process. researchgate.net The high temperature and UV irradiation break the polymer chains, leading to the formation of a variety of smaller molecules, including long-chain aldehydes like this compound. researchgate.net

Volatile Degradation Products Identified from Photo-oxidized Low-Density Polyethylene (LDPE) researchgate.net
Compound ClassSpecific Compound ExampleSignificance
AldehydesThis compoundIndicates chain scission and oxidation of the polymer backbone.
Ketones2-HeptanoneRepresents another class of oxygenated degradation products.
Alkenes1-DocoseneFormed from the cleavage of the polyethylene chain.

The open burning of municipal solid waste, a common practice in many regions, is a significant source of atmospheric pollutants. Plastics, a major component of this waste, release a complex mixture of chemical compounds upon incomplete combustion. acs.org Studies analyzing the smoke from burning polyethylene have confirmed the emission of this compound. acs.orgnih.gov

During combustion, the polymer depolymerizes, and the fragments react with oxygen to form a variety of oxygenated compounds, including aldehydes. nih.gov this compound has been specifically quantified in the emissions from the open burning of polyethylene, identifying it as a marker for plastic combustion in the atmosphere. acs.org

Emission of n-Saturated Aldehydes from Polyethylene (PE) Combustion acs.org
CompoundChemical FormulaConcentration (µg/g of PE burned)
This compoundC19H38O38.8
EicosanalC20H40O31.7
HeneicosanalC21H42O23.5
DocosanalC22H44O19.7

Environmental Fate, Persistence, and Transformation Pathways

Once released into the environment, the fate of this compound is dictated by its chemical properties and susceptibility to environmental processes. As a long-chain aldehyde, it is considered a reactive compound. researchgate.net In the atmosphere, the dominant degradation pathway for aldehydes is through photochemical reactions. dtic.mil They react with hydroxyl (OH) and chlorine (Cl) radicals, which are naturally present, leading to their transformation into other chemical species. dtic.mil

In aquatic and soil environments, aldehydes can undergo microbial degradation. researchgate.net Microorganisms can utilize aldehydes as a carbon source, breaking them down into simpler, less harmful substances. The persistence of this compound is expected to be limited due to these photochemical and biological degradation pathways. However, the specific rate of degradation depends heavily on environmental conditions such as sunlight intensity, temperature, and the presence of suitable microbial communities. The degradation process results in the formation of various transformation products, which may themselves have environmental impacts. mdpi.com

Detection in Contaminated Environmental Matrices (e.g., landfill samples)

Landfills are significant repositories of plastic waste and other refuse, making them potential long-term sources of chemical contaminants to the surrounding soil, water, and air. Leachate and gas produced from the anaerobic and aerobic decomposition of waste within landfills contain a complex mixture of volatile and semi-volatile organic compounds (VOCs and SVOCs). nih.gov These compounds can originate from the waste materials themselves or from their degradation. dtic.mil

While extensive studies have characterized the organic compounds in landfill gas and leachate, identifying substances like aromatic hydrocarbons, halogenated compounds, and various oxygenated chemicals, the specific detection of this compound is not widely documented in the scientific literature. nih.govdtic.mil The analysis of such complex environmental matrices is challenging, and the presence of a compound like this compound could be masked by more abundant chemicals or may require highly specific analytical methods for detection. Therefore, while its precursor materials are abundant in landfills, direct evidence of its presence in these specific matrices remains limited.

Ecological Impact and Bioremediation Potential

The ecological impact of this compound is not extensively studied, but the general toxicity of aldehydes provides some indication of potential effects. Aldehydes are chemically reactive and can interact with biological molecules, potentially causing cytotoxicity. researchgate.net The accumulation of highly reactive aldehydes in organisms can lead to adverse effects on cellular function. researchgate.net Interestingly, this compound has also been identified in a specific ecological context as a photo-degradation product of cuticular compounds on female Asian longhorned beetles (Anoplophora glabripennis), which acts as a volatile attractant for males, indicating a role in chemical communication.

The potential for bioremediation of this compound is promising, given that aldehydes are susceptible to microbial degradation. Bioremediation strategies for aldehyde-rich wastewater have been successfully implemented, utilizing microorganisms that can break down these compounds. The metabolic pathways for the degradation of long-chain hydrocarbons and related molecules are well-established in various bacteria and fungi. These organisms could likely mineralize this compound, converting it into carbon dioxide and water. This suggests that enhancing the activity of native microbial populations in contaminated sites could be a viable strategy for the remediation of this compound and other related long-chain aldehydes.

Future Directions and Translational Research in Nonadecanal Chemistry

Applications in Chemical Biology and Medicinal Chemistry

The reactive aldehyde functional group and the long lipophilic carbon chain of nonadecanal make it a molecule of significant interest in chemical biology and medicinal chemistry. Researchers are exploring its potential to probe biological systems and serve as a scaffold for new therapeutic agents.

The development of chemical probes is essential for dissecting complex biological processes and identifying new therapeutic targets. researchgate.net While specific probes derived directly from this compound are an emerging area, its structure offers a promising foundation for creating such tools. The long 19-carbon chain can facilitate interactions with and insertion into lipid membranes, while the aldehyde group provides a reactive handle for conjugation to reporter molecules (like fluorophores) or affinity tags.

Future research may focus on designing this compound-based probes to study fatty aldehyde metabolism, lipid signaling pathways, or the composition of cellular membranes. Such tools could be instrumental in linking molecular changes to observable traits in disease models. researchgate.net The principles of probe development, which require a deep understanding of the target's structure and function, often utilize computational methods to predict interactions, a strategy that could accelerate the creation of this compound-based tools. researchgate.net

Natural products have historically been a rich source of inspiration for drug discovery, providing unique chemical scaffolds for therapeutic development. nih.govscielo.br this compound, found in organisms like the marine sponge Aplysina lacunosa and the coastal plant Glehnia littoralis, falls into this category of naturally occurring compounds with potential for further investigation. nih.gov

A significant area of translational research involves the use of this compound as a synthetic intermediate in the development of agents targeting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net The mycobacterial cell wall contains unique, long-chain fatty acids called mycolic acids, which are crucial for the bacterium's survival and resistance to many drugs. researchgate.net The biosynthesis of these acids is a prime target for new antituberculosis therapies. researchgate.net Research has demonstrated that this compound can be used as a key building block in the laboratory synthesis of components of these mycolic acids. researchgate.net This allows researchers to create specific mycolic acid antigens for studying the immune response to tuberculosis and for developing novel diagnostic tools or vaccines.

Table 1: Research on this compound as a Precursor in Antitubercular Agent Synthesis

Precursor Reaction Step Intermediate Product Significance in TB Research Source
1-Eicosene (B165122) Periodic acid cleavage This compound Generation of a key C19 aldehyde building block. researchgate.net
This compound Wittig condensation with 4-carboxybutyltriphenylphosphonium bromide (Z)-tetracos-5-enoic acid Formation of a long-chain unsaturated fatty acid, a precursor to mycolic acid structures. researchgate.net

The ongoing threat of multidrug-resistant tuberculosis necessitates the discovery of novel drugs and scaffolds. nih.govmdpi.com The role of this compound as a synthetic precursor highlights its value in the broader medicinal chemistry program aimed at developing new anti-TB agents. researchgate.netmdpi.com

Advancements in Sustainable Synthesis and Production Methodologies

As industrial chemistry shifts towards more environmentally friendly processes, the development of sustainable methods for producing commodity chemicals like this compound is a key priority. Green chemistry principles, which favor the use of renewable resources, energy-efficient processes, and non-toxic solvents, are guiding this transition. ambeed.comresearchgate.net

A promising future direction for the sustainable production of this compound lies in biocatalysis and metabolic engineering. A patent for biofuel production describes microbial systems engineered with specific gene pathways for aldehyde biosynthesis. google.com These systems are designed to convert simple sugars into various commodity chemicals, including this compound. google.com This biotechnological approach offers a potential route to produce this compound from renewable feedstocks under mild reaction conditions, representing a significant improvement over traditional chemical synthesis.

Table 2: Potential Sustainable Production Methods for this compound

Methodology Description Potential Advantage Source
Microbial Biosynthesis Engineering microorganisms (e.g., E. coli) with genes encoding an aldehyde biosynthesis pathway to convert monosaccharides into this compound. Utilizes renewable feedstocks; reduces reliance on petrochemicals; lower energy consumption. google.com
Enzyme Catalysis Using isolated enzymes to perform specific chemical transformations, such as the oxidation of nonadecanol to this compound. High selectivity and efficiency; operates under mild, aqueous conditions; reduces byproducts. researchgate.net

| Solvent-Free Synthesis | Conducting reactions in the absence of traditional organic solvents, often using mechanochemistry or microwave assistance. | Eliminates toxic solvent waste; can lead to faster reaction times and improved energy efficiency. | researchgate.net |

Further research into these green chemistry approaches could make the large-scale production of this compound more economically viable and environmentally sustainable, opening up its use in a wider range of applications. researchgate.net

Interdisciplinary Research Bridging Analytical Chemistry, Ecology, and Biochemistry

The study of this compound benefits significantly from an interdisciplinary approach that combines insights from analytical chemistry, ecology, and biochemistry. This synergy allows for a more comprehensive understanding of its natural origins, biological functions, and mechanisms of action.

Analytical Chemistry: The detection and identification of this compound in complex natural mixtures rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool used to identify this compound as a component of the surface waxes of various plants, such as those in the Dianthus genus. nih.gov Advanced analytical methods, including derivatization techniques, are crucial for unambiguously confirming the structure of this compound and distinguishing it from other similar compounds in ecological samples. nih.gov

Ecology: In the field of chemical ecology, this compound has been identified as a semiochemical—a chemical messenger that conveys information between organisms. It is a component of the floral scents of certain plants, playing a potential role in attracting specific pollinators. researchgate.netresearchgate.net The composition of these scents is often a result of evolutionary pressures, shaped by the interactions between plants and the insects that pollinate them. researchgate.net The study of such compounds helps to unravel the complex chemical communication that underpins terrestrial ecosystems. researchgate.net

Biochemistry: Biochemically, this compound is a fatty aldehyde, placing it at a key intersection of lipid metabolism. It can be formed from the corresponding fatty acid or fatty alcohol. Its role as a synthetic precursor in the laboratory construction of mycobacterial mycolic acids provides a direct link to the biochemistry of microbial pathogens. researchgate.net Future biochemical research could explore the specific enzymes that produce and metabolize this compound in different organisms and its downstream effects on cellular signaling and metabolic pathways.

Table 3: Interdisciplinary Research Perspectives on this compound

Discipline Research Focus Key Findings/Applications Analytical Methods Source
Analytical Chemistry Detection and quantification in natural products. Identified as a major constituent in the surface waxes of Dianthus species. Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization. nih.gov
Ecology Role as a semiochemical in plant-insect interactions. Component of floral scents, suggesting a function in pollinator attraction. Solid Phase Microextraction (SPME), GC-MS. researchgate.net

| Biochemistry | Involvement in metabolic pathways and biosynthesis. | Used as a synthetic building block for M. tuberculosis mycolic acids. | Not applicable (synthetic use). | researchgate.net |

The continued integration of these research fields will be paramount. Advances in analytical sensitivity will allow ecologists to detect trace amounts of this compound in new environments, while biochemical studies will clarify the functions of these molecules, providing a richer, more complete picture of the role of this compound in the natural world.

Q & A

Q. What methodological approaches are recommended for the identification and quantification of nonadecanal in complex biological matrices?

this compound, a long-chain aldehyde, requires sensitive analytical techniques due to its low volatility and potential matrix interference. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC) with flame ionization detection (FID) are commonly employed . Method validation should include specificity, linearity, and recovery studies using spiked matrices. For reproducibility, detailed protocols for sample preparation (e.g., derivatization steps for GC analysis) must be documented, including solvent selection and temperature gradients .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and purity?

this compound synthesis via oxidation of nonadecanol or reduction of nonadecanoic acid derivatives requires careful control of reaction conditions (e.g., catalyst type, temperature, and solvent polarity). Researchers should compare yields across catalytic systems (e.g., pyridinium chlorochromate vs. Swern oxidation) and employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity . Kinetic studies can identify rate-limiting steps, while purification via column chromatography or recrystallization should be optimized to minimize byproducts .

Q. What are the common contradictions in existing literature regarding this compound’s physicochemical properties, and how can they be resolved?

Discrepancies in reported melting points or solubility data may arise from impurities or measurement techniques. For example, differential scanning calorimetry (DSC) may yield different results than traditional capillary methods due to heating rate variations. Researchers should replicate experiments under standardized conditions and cross-validate results with peer-reviewed datasets . Meta-analyses of historical data can highlight methodological biases (e.g., solvent purity in solubility tests) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s role in biological signaling pathways?

SAR studies require systematic modification of this compound’s alkyl chain or functional groups (e.g., introducing double bonds or hydroxyl groups) to assess bioactivity changes. In vitro assays (e.g., receptor binding or enzyme inhibition) should be paired with computational modeling (e.g., molecular docking or density functional theory) to predict interaction mechanisms . Dose-response curves and control experiments (e.g., using nonadecane as a negative control) are critical to distinguish specific effects from nonspecific interactions .

Q. What experimental designs are suitable for investigating this compound’s stability under varying environmental conditions?

Accelerated stability studies under controlled temperature, humidity, and light exposure can model degradation kinetics. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) should identify degradation products (e.g., nonadecanoic acid via oxidation). Experimental replicates must account for batch-to-batch variability, and statistical tools (e.g., ANOVA) should quantify significance of observed changes .

Q. How can researchers reconcile conflicting data on this compound’s ecological impact across different model organisms?

Species-specific metabolic pathways (e.g., cytochrome P450 activity in insects vs. mammals) may explain divergent toxicity results. Comparative studies should standardize exposure durations, concentrations, and endpoints (e.g., LC50 vs. gene expression profiles). Meta-regression analysis can adjust for confounding variables like organism size or lipid content .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting data arise, researchers should audit experimental variables (e.g., reagent purity, instrument calibration) and perform power analyses to ensure sample sizes are adequate .
  • Interdisciplinary Collaboration : this compound’s applications in materials science and biology necessitate collaboration between chemists and biologists to design holistic experimental frameworks .
  • Ethical and Reproducibility Standards : All protocols must adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles, with raw data and code archived in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.